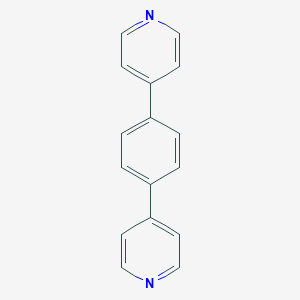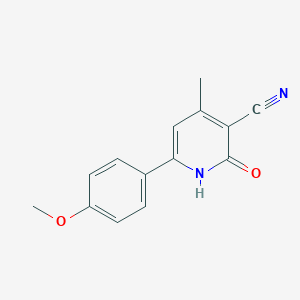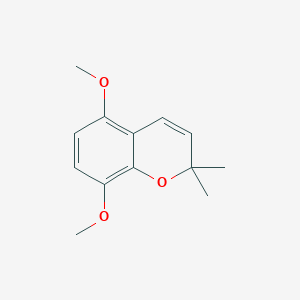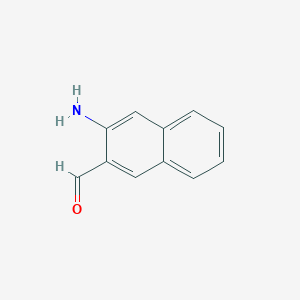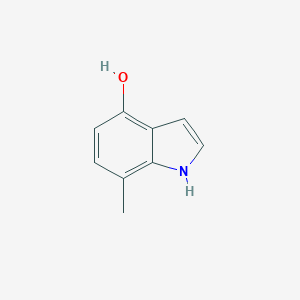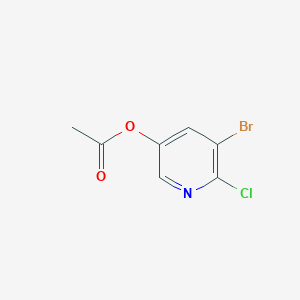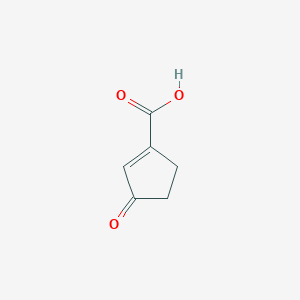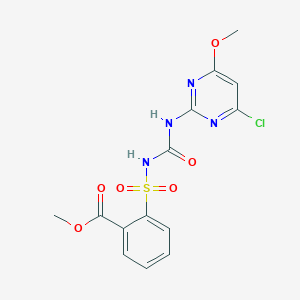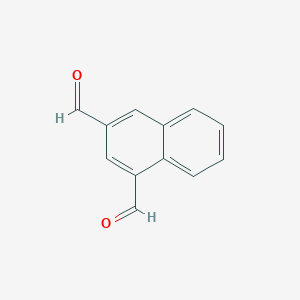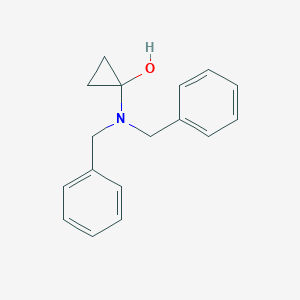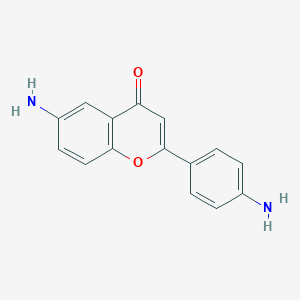
6-Amino-2-(4-aminophenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(4-aminophenyl)chromen-4-one, also known as CAC-0982, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(4-aminophenyl)chromen-4-one involves its binding to the sigma-1 receptor. This binding leads to the activation of a variety of signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. 6-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemische Und Physiologische Effekte
6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. In addition, 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-2-(4-aminophenyl)chromen-4-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of using 6-Amino-2-(4-aminophenyl)chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 6-Amino-2-(4-aminophenyl)chromen-4-one. One area of research is the development of more potent and selective sigma-1 receptor ligands, which could be used to further elucidate the physiological and pathological roles of this receptor. Another area of research is the investigation of the potential therapeutic applications of 6-Amino-2-(4-aminophenyl)chromen-4-one in the treatment of neurodegenerative diseases and chronic pain. Finally, the development of new synthetic methods for 6-Amino-2-(4-aminophenyl)chromen-4-one could lead to improvements in its yield and solubility, making it a more useful tool for scientific research.
Synthesemethoden
The synthesis of 6-Amino-2-(4-aminophenyl)chromen-4-one involves the reaction of 4-aminophenol with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4,7-dichloro-2,3-dihydroxyquinoline to yield 6-Amino-2-(4-aminophenyl)chromen-4-one. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(4-aminophenyl)chromen-4-one has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory formation, and neuronal survival. 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
199460-03-2 |
|---|---|
Produktname |
6-Amino-2-(4-aminophenyl)chromen-4-one |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,16-17H2 |
InChI-Schlüssel |
FUTDIJXBLRBDGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Synonyme |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



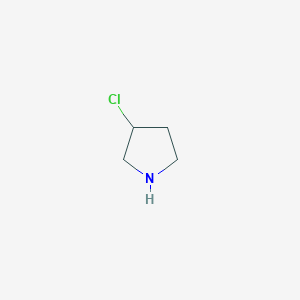
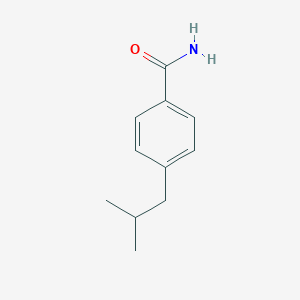
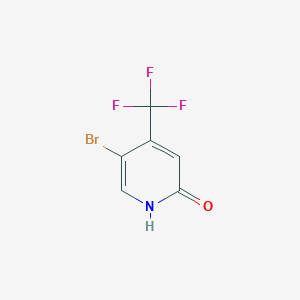
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
